1-(3,4-dichlorobenzyl)-2-oxo-N'-(2-(thiophen-2-yl)acetyl)-1,2-dihydropyridine-3-carbohydrazide
Description
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-2-oxo-N'-(2-thiophen-2-ylacetyl)pyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3S/c20-15-6-5-12(9-16(15)21)11-24-7-1-4-14(19(24)27)18(26)23-22-17(25)10-13-3-2-8-28-13/h1-9H,10-11H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSZPNISKUJMHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NNC(=O)CC2=CC=CS2)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-dichlorobenzyl)-2-oxo-N'-(2-(thiophen-2-yl)acetyl)-1,2-dihydropyridine-3-carbohydrazide (CAS No. 1105212-58-5) is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H15Cl2N3O3S
- Molecular Weight : 436.31 g/mol
- Structure : The compound features a dihydropyridine core with various substituents that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
-
Antimicrobial Activity
- Studies have shown that derivatives of dihydropyridine compounds can possess significant antimicrobial properties. The presence of the thiophene ring and dichlorobenzyl group may enhance this activity.
- A comparative study indicated that similar compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
-
Antioxidant Properties
- The antioxidant capacity of the compound has been evaluated using various assays (e.g., DPPH radical scavenging). Results suggest that it can effectively neutralize free radicals, potentially offering protective effects against oxidative stress.
-
Anti-inflammatory Effects
- In vitro studies have indicated that the compound may reduce pro-inflammatory cytokine production in activated macrophages, suggesting a mechanism for anti-inflammatory action.
- Animal models have shown reduced edema in inflammation-induced conditions when treated with this compound.
-
Cytotoxicity and Antitumor Activity
- Preliminary studies indicate cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- A detailed study found that treatment with the compound resulted in a significant decrease in tumor growth in xenograft models.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment for resistant bacterial infections.
- Cancer Research : In a controlled experiment involving human breast cancer cells, treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer properties.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of the dihydropyridine structure exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. For instance, studies have indicated that compounds with similar structures can inhibit the growth of species such as Staphylococcus aureus and Bacillus cereus .
Table 1: Antimicrobial Activity of Dihydropyridine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Bacillus cereus | 18 |
| Compound C | Escherichia coli | 10 |
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. Its mechanism often involves the inhibition of key enzymes related to cancer cell proliferation. For example, studies targeting thymidylate synthase (an enzyme crucial for DNA synthesis) have shown promising results with IC50 values ranging from 0.47 to 1.4 µM .
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon) | 0.8 | Thymidylate Synthase Inhibition |
| MCF7 (Breast) | 1.0 | Apoptosis Induction |
| HUH7 (Liver) | 1.4 | Cell Cycle Arrest |
Mechanistic Insights
The biological activities of this compound are attributed to its ability to interact with specific biological targets within cells. For instance, the lipophilic nature of the thiophene ring enhances membrane permeability, facilitating the compound's uptake into cells where it can exert its effects .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the dihydropyridine core followed by functionalization with thiophene and dichlorobenzyl groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The compound can be synthesized via multi-step reactions, including condensation of hydrazide derivatives with activated carbonyl intermediates. A typical approach involves refluxing precursors in acetic anhydride/acetic acid with sodium acetate as a catalyst, followed by crystallization for purification . Yield optimization requires controlling stoichiometry (e.g., 1:1 molar ratio of reactants), solvent polarity, and reaction time. For example, similar dihydropyridine derivatives achieved 55–68% yields under reflux conditions (2–12 hours) .
Q. How can NMR and IR spectroscopy be used to confirm the compound’s structure?
- ¹H NMR : Key signals include the thiophene proton (δ 6.5–7.4 ppm), dichlorobenzyl aromatic protons (δ 7.2–7.8 ppm), and hydrazide NH (δ 10–12 ppm, broad).
- ¹³C NMR : The 2-oxo pyridine carbonyl appears at δ 160–165 ppm, while the acetyl and carbohydrazide carbonyls resonate at δ 165–175 ppm .
- IR : Stretching vibrations for C=O (1650–1750 cm⁻¹), N-H (3200–3400 cm⁻¹), and C-Cl (600–800 cm⁻¹) confirm functional groups . Always compare experimental data with computational predictions (e.g., Gaussian 09W) to resolve ambiguities .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR/IR results may arise from tautomerism, impurities, or crystallographic packing effects. For example, dihydropyridine derivatives exhibit keto-enol tautomerism, altering proton shifts. Strategies include:
- Using high-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., [M+H]⁺ matching calculated mass within 5 ppm error) .
- Conducting 2D NMR (COSY, HSQC) to assign overlapping signals .
- Comparing experimental IR with DFT-calculated vibrational spectra .
Q. How can molecular docking predict this compound’s antimicrobial activity?
The compound’s carbohydrazide moiety may inhibit glucosamine-6-phosphate synthase (GlmS), a key enzyme in bacterial cell wall synthesis. Computational steps include:
- Preparing the ligand (compound) and receptor (GlmS PDB: 1JXA) using AutoDock Tools.
- Setting grid parameters to cover the enzyme’s active site (e.g., 60 × 60 × 60 Å).
- Analyzing binding poses for hydrogen bonds (e.g., between hydrazide NH and Asp-477) and hydrophobic interactions with dichlorobenzyl/thiophene groups .
Q. How can Design of Experiments (DoE) optimize synthesis or bioactivity assays?
Apply response surface methodology (RSM) to identify critical factors:
- Variables : Temperature, catalyst concentration, solvent ratio.
- Responses : Yield, purity, IC₅₀ (for bioactivity). For example, a Central Composite Design (CCD) with 3 factors and 20 runs can model nonlinear relationships. Statistical validation (ANOVA, p < 0.05) ensures reliability .
Q. What degradation pathways should be considered during stability studies?
Accelerated stability testing (40°C/75% RH for 6 months) under ICH guidelines can identify degradation products. Likely pathways include:
- Hydrolysis : Cleavage of the carbohydrazide bond in acidic/basic conditions.
- Oxidation : Thiophene ring sulfoxidation under light exposure. Monitor degradation via HPLC-MS and characterize products using LC-QTOF .
Q. How can structure-activity relationships (SAR) guide derivative design?
Key modifications to enhance bioactivity:
- Replace the dichlorobenzyl group with electron-withdrawing substituents (e.g., nitro) to improve target binding.
- Introduce methyl groups on the pyridine ring to increase lipophilicity and membrane permeability.
- Test derivatives against Gram-positive/negative bacteria to correlate substituents with MIC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
